molecular formula C34H26N2O10 B11640944 1,4-Diformylpiperazine-2,3,5,6-tetrayl tetrabenzoate

1,4-Diformylpiperazine-2,3,5,6-tetrayl tetrabenzoate

Cat. No.: B11640944
M. Wt: 622.6 g/mol
InChI Key: BTHRYXNUMUJABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,6-TRIS(BENZOYLOXY)-1,4-DIFORMYLPIPERAZIN-2-YL BENZOATE is a complex organic compound characterized by multiple benzoyloxy groups and a piperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-TRIS(BENZOYLOXY)-1,4-DIFORMYLPIPERAZIN-2-YL BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine core, followed by the introduction of benzoyloxy groups through esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5,6-TRIS(BENZOYLOXY)-1,4-DIFORMYLPIPERAZIN-2-YL BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5,6-TRIS(BENZOYLOXY)-1,4-DIFORMYLPIPERAZIN-2-YL BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3,5,6-TRIS(BENZOYLOXY)-1,4-DIFORMYLPIPERAZIN-2-YL BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,6-TRIS(BENZOYLOXY)-1,4-DIFORMYLPIPERAZIN-2-YL BENZOATE is unique due to its specific arrangement of benzoyloxy groups and the piperazine core. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C34H26N2O10

Molecular Weight

622.6 g/mol

IUPAC Name

(3,5,6-tribenzoyloxy-1,4-diformylpiperazin-2-yl) benzoate

InChI

InChI=1S/C34H26N2O10/c37-21-35-27(43-31(39)23-13-5-1-6-14-23)28(44-32(40)24-15-7-2-8-16-24)36(22-38)30(46-34(42)26-19-11-4-12-20-26)29(35)45-33(41)25-17-9-3-10-18-25/h1-22,27-30H

InChI Key

BTHRYXNUMUJABY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C(N(C(C(N2C=O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C=O)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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